molecular formula C16H15F3N4O B12246548 4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile

4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile

Cat. No.: B12246548
M. Wt: 336.31 g/mol
InChI Key: XZOOWQBYJLCYEV-UHFFFAOYSA-N
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Description

4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group and a trifluoromethyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile typically involves multiple steps. . The piperidine ring is then constructed and functionalized with the phenyl and carbonitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The oxadiazole moiety is known to participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-4-carbonitrile is unique due to its specific combination of a piperidine ring, phenyl group, and trifluoromethyl-oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15F3N4O

Molecular Weight

336.31 g/mol

IUPAC Name

4-phenyl-1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidine-4-carbonitrile

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)14-22-21-13(24-14)10-23-8-6-15(11-20,7-9-23)12-4-2-1-3-5-12/h1-5H,6-10H2

InChI Key

XZOOWQBYJLCYEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=NN=C(O3)C(F)(F)F

Origin of Product

United States

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